molecular formula C9H6O3 B3273203 Chroman-2,3-dione CAS No. 5818-89-3

Chroman-2,3-dione

Cat. No.: B3273203
CAS No.: 5818-89-3
M. Wt: 162.14 g/mol
InChI Key: CDSULTPOCMWJCM-UHFFFAOYSA-N
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Description

Chroman-2,3-dione is an organic compound belonging to the chroman family, characterized by a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: Chroman-2,3-dione can be synthesized through various methods. One common approach involves the oxidation of chroman-2-ol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Chroman-2,3-dione undergoes several types of chemical reactions, including:

    Oxidation: Conversion to chroman-2,4-dione.

    Reduction: Formation of chroman-2-ol.

    Substitution: Introduction of various substituents at different positions on the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.

Major Products Formed:

    Oxidation: Chroman-2,4-dione.

    Reduction: Chroman-2-ol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its role in biological processes and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of chroman-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Chroman-2,4-dione
  • Chroman-4-one
  • Chroman-2-ol

Properties

IUPAC Name

4H-chromene-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSULTPOCMWJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870810
Record name 2H-1-Benzopyran-2,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.964 g (0.02994 moles) of the product from Inventive Example 1, 5.0172 g of potassium carbonate (0.0374 moles) and 50 ml of methyl ethyl ketone were heated to reflux for 5 hours. The mixture was cooled to room temperature and 5.0 g of ethyl bromoacetate (0.02994 moles) were added and the mixture heated to reflux for 7 hours. The mixture was cooled to room temperature and 200 ml of water and 300 ml of dichloromethane were added and the mixture separated. The organic phase was extracted with a further 100 ml of water and then dried with anhydrous magnesium sulphate. The solvent was removed to yield the product as a white/light brown solid.
[Compound]
Name
product
Quantity
7.964 g
Type
reactant
Reaction Step One
Quantity
5.0172 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chroman-2,3-dione
Reactant of Route 2
Chroman-2,3-dione
Reactant of Route 3
Chroman-2,3-dione
Reactant of Route 4
Chroman-2,3-dione
Reactant of Route 5
Chroman-2,3-dione
Reactant of Route 6
Chroman-2,3-dione

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